Cas no 109613-90-3 (2-Chloro-3-fluoro-4-nitropyridine)

2-Chloro-3-fluoro-4-nitropyridine is a halogenated nitropyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern—chloro, fluoro, and nitro groups at the 2-, 3-, and 4-positions, respectively—enhances reactivity, making it a versatile intermediate for nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nitro group further facilitates functionalization, while the chloro and fluoro substituents offer selective modification sites. This compound is particularly valuable in the development of bioactive molecules due to its structural rigidity and ability to introduce diverse pharmacophores. High purity grades ensure consistent performance in research and industrial applications.
2-Chloro-3-fluoro-4-nitropyridine structure
109613-90-3 structure
Product Name:2-Chloro-3-fluoro-4-nitropyridine
CAS No:109613-90-3
MF:C5H2ClFN2O2
MW:176.53298330307
MDL:MFCD16251524
CID:1026528
PubChem ID:13873108
Update Time:2025-06-15

2-Chloro-3-fluoro-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-fluoro-4-nitro-Pyridine
    • 2-Chloro-3-fluoro-4-nitropyridine
    • 2-Chlor-3-fluor-4-nitropyridin
    • Pyridine,2-chloro-3-fluoro-4-nitro
    • FCH1137046
    • Pyridine, 2-chloro-3-fluoro-4-nitro-
    • ST2416670
    • AX8216411
    • DS-14614
    • MFCD16251524
    • W16482
    • AKOS015833803
    • DB-059927
    • CS-W005819
    • SB52630
    • SY114356
    • 109613-90-3
    • A894992
    • DTXSID30551656
    • SCHEMBL17673221
    • MDL: MFCD16251524
    • Inchi: 1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
    • InChI Key: RUPPDEJTTHOVGP-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CN=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 175.97900
  • Monoisotopic Mass: 175.9788832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.595±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 261.0±35.0 ºC (760 Torr),
  • Flash Point: 111.6±25.9 ºC,
  • Solubility: Slightly soluble (1.7 g/l) (25 º C),
  • PSA: 58.71000
  • LogP: 2.30550

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2-Chloro-3-fluoro-4-nitropyridine Production Method

2-Chloro-3-fluoro-4-nitropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:109613-90-3)2-Chloro-3-fluoro-4-nitropyridine
Order Number:A894992
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:49
Price ($):337.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3-fluoro-4-nitropyridine

Research Brief on 2-Chloro-3-fluoro-4-nitropyridine (CAS: 109613-90-3): Recent Advances and Applications

2-Chloro-3-fluoro-4-nitropyridine (CAS: 109613-90-3) has emerged as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of novel heterocyclic compounds. Recent studies have highlighted its versatility as a building block for various biologically active molecules, with particular emphasis on its role in creating kinase inhibitors and antimicrobial agents. The unique electronic properties conferred by the chloro-fluoro-nitro substitution pattern make this compound particularly valuable for nucleophilic aromatic substitution reactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent EGFR inhibitors, showing remarkable selectivity profiles. The research team utilized 2-Chloro-3-fluoro-4-nitropyridine as a starting material to develop a series of 4-anilinoquinazoline derivatives, achieving IC50 values in the low nanomolar range against resistant EGFR mutations. This work underscores the compound's importance in addressing drug resistance challenges in oncology therapeutics.

In the field of agrochemicals, recent patent applications (WO2023051234, 2023) have disclosed novel fungicidal compositions incorporating derivatives of 109613-90-3. The fluorine and nitro groups were found to significantly enhance systemic activity in plants while maintaining favorable environmental profiles. Structure-activity relationship studies revealed that modifications at the 2-position (chloro group) allowed for fine-tuning of physicochemical properties to optimize bioavailability.

Significant progress has been made in the synthetic methodology for 2-Chloro-3-fluoro-4-nitropyridine. A 2024 publication in Organic Process Research & Development reported an improved continuous-flow nitration process that increased yield to 87% while reducing hazardous waste generation by 40% compared to traditional batch methods. This advancement addresses critical safety and scalability concerns for industrial production of this valuable intermediate.

The compound's potential in PET radiopharmaceutical development has recently been explored (EJNMMI Radiopharmacy and Chemistry, 2023). Researchers successfully incorporated fluorine-18 at the 3-position of the pyridine ring, creating a novel class of imaging probes for neurodegenerative diseases. This application leverages the inherent stability of the chloro-nitro system while utilizing the fluorine position for radiolabeling.

Ongoing research is investigating the compound's role in covalent inhibitor design, with particular focus on its reactivity with cysteine residues in target proteins. Preliminary results presented at the 2024 ACS Spring Meeting suggest that the electron-withdrawing nitro group significantly enhances the electrophilicity of adjacent positions, enabling novel warhead development for targeted protein degradation.

From a safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have provided updated data on the compound's environmental fate and ecotoxicity. The findings support proper handling protocols while indicating favorable biodegradation characteristics under aerobic conditions. These results are particularly relevant for manufacturers scaling up production to meet growing demand.

Market analysis indicates increasing adoption of 2-Chloro-3-fluoro-4-nitropyridine in contract research organizations specializing in fragment-based drug discovery. Its balanced lipophilicity (calculated logP = 1.2) and molecular weight (177.55 g/mol) make it an ideal fragment for screening libraries. Several major pharmaceutical companies have included derivatives of this compound in their 2024 development pipelines.

Future research directions appear to focus on expanding the compound's applications in PROTAC development and as a precursor for novel fluorinated liquid crystals. The unique electronic properties of the trifunctionalized pyridine core continue to inspire innovative applications across multiple chemical disciplines, ensuring sustained interest in this versatile building block.

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Amadis Chemical Company Limited
(CAS:109613-90-3)2-Chloro-3-fluoro-4-nitropyridine
A894992
Purity:99%
Quantity:5g
Price ($):337.0
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